N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide
Description
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide is a synthetic organic compound characterized by a naphthalene moiety linked to a hydroxypropyl chain and a 2-methoxyacetamide group. Its structure combines aromatic, hydrophilic (hydroxy and methoxy groups), and amide functionalities, making it a candidate for applications in medicinal chemistry and materials science. The hydroxypropyl group may enable hydrogen bonding, while the methoxyacetamide contributes to electronic modulation and solubility .
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-11-16(19)17-10-9-15(18)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,15,18H,9-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBRQNQSISGJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC(C1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxy and methoxyacetamide groups. One common synthetic route involves the following steps:
Naphthalene Derivative Preparation: Starting with naphthalene, functional groups are introduced through electrophilic aromatic substitution reactions.
Hydroxy Group Introduction: The hydroxy group is introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methoxyacetamide Formation: The final step involves the reaction of the hydroxy-naphthalene derivative with methoxyacetyl chloride in the presence of a base like pyridine to form the methoxyacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxyacetamide group to primary amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The hydroxy and methoxyacetamide groups enable the compound to form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.
Comparison with Similar Compounds
N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide
Structural Similarities :
- Both compounds feature a naphthalene ring and a hydroxypropyl-acetamide backbone.
Key Differences : - The target compound has a 2-methoxy group on the acetamide, whereas this analog substitutes the methoxy with an N-isopropyl group .
Implications : - The methoxy group in the target compound enhances polarity and solubility in polar solvents compared to the hydrophobic isopropyl group. This difference may influence pharmacokinetic properties, such as membrane permeability .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Similarities :
- Both contain an amide bond and a hydroxyl group.
Key Differences : - The target compound uses a naphthalene ring and methoxyacetamide , while this analog employs a 3-methylbenzamide and a tertiary hydroxy group (2-hydroxy-1,1-dimethylethyl).
Implications : - The tertiary hydroxy group in the analog may limit hydrogen-bonding capacity relative to the primary hydroxy group in the target .
Triazole-Containing Naphthalene Derivatives (e.g., Compounds 6a–6c)
Structural Similarities :
- Shared naphthalene core and amide functionality.
Key Differences : - The target compound lacks the 1,2,3-triazole ring present in these derivatives, which are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Instead, the target’s structure centers on a hydroxypropyl-methoxyacetamide linkage.
Implications : - Triazole rings are known for their metabolic stability and hydrogen-bonding capabilities.
N-[(2-Methoxyethyl) Methylcarbamoyl]-methyl-2-naphthalen-1-ylacetamide
Structural Similarities :
- Both incorporate a naphthalene ring and methoxy-containing acetamide.
Key Differences : - The target compound features a hydroxypropyl spacer , whereas this analog uses a methoxyethyl-methylcarbamoyl group .
Implications : - The hydroxypropyl group in the target may enhance water solubility and enable chelation with metal ions, which could be advantageous in catalytic or therapeutic contexts. The methoxyethyl group in the analog may prioritize lipophilicity .
Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
